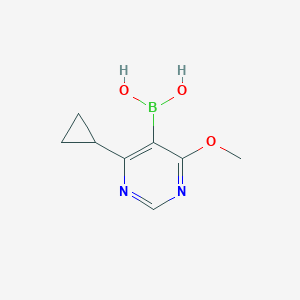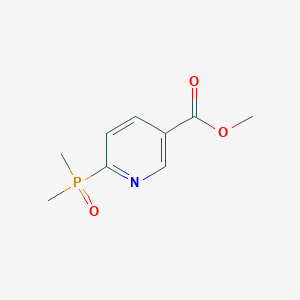
Methyl 6-(dimethylphosphoryl)nicotinate
Vue d'ensemble
Description
Methyl 6-(dimethylphosphoryl)nicotinate is a useful research compound. Its molecular formula is C9H12NO3P and its molecular weight is 213.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-(dimethylphosphoryl)nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-(dimethylphosphoryl)nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pain Reduction : It's effective in reducing both peripheral and central pain, as evidenced by studies on mice experiencing acetic acid-induced writhing and thermally-induced pain (Erharuyi et al., 2015).
Protein Interaction Studies : This compound, particularly in its deuterated form, has been used to modify the N-terminal of proteins, which aids in protein-protein interaction studies (Tsumoto et al., 2003).
Synthesis of Anti-infective Agents : It serves as an intermediate in the synthesis of novel anti-infective agents, offering safe and economical methods for large-scale production (Mulder et al., 2013).
Diagnosis of Schizophrenia : In a skin test using aqueous methyl nicotinate, it can differentiate between schizophrenia patients and controls, indicating potential use in diagnosing schizophrenia (Ward et al., 1998).
Antimicrobial Activity : Certain derivatives of this compound show promise as antimicrobial agents and exhibit antioxidant properties, potentially useful as inhibitors of GlcN-6-P synthase (Shyma et al., 2013).
Enhancing Blood Collection : Its topical application enhances peripheral blood collection, especially useful for patients with venous blood collection phobia or difficulty providing venous blood samples (Zhu et al., 2022).
Cell Differentiation Studies : It has been observed to induce differentiation in murine erythroleukemia cells, showing a greater commitment to differentiation and increased expression of globin mRNA compared to other compounds (Terada et al., 1979).
Predictive Biomarker for Cancer Treatments : NAPRT1 promoter methylation, which involves this compound, is a predictive biomarker for nicotinic acid rescue status in cancer cells, helping identify patients likely to benefit from specific cancer treatments (Shames et al., 2013).
DNA Repair Enhancement : Nicotinamide, a related compound, has been shown to stimulate DNA repair in human lymphocytes exposed to DNA damage (Berger & Sikorski, 1980).
Skin Penetration Enhancement : Methyl nicotinate enhances skin penetration, indicated by studies on phonophoresis and rapid radial transport in the dermis, suggesting implications for topical medications (McElnay et al., 1993; Guy & Maibach, 2004).
Body Composition and Muscle Function : Nicotinamide riboside, another related compound, affects body composition and skeletal muscle acetylcarnitine concentrations in obese individuals, although it does not impact insulin sensitivity or mitochondrial function (Remie et al., 2020).
Sensitive Skin Analysis : Individuals with sensitive skin show increased penetration of methyl nicotinate, hinting at differential skin permeability for water-soluble chemicals in this population (Issachar et al., 1998).
Enzyme Model Studies : Syntheses and characterization of nicotinic acid crown ethers have been conducted for their potential use in enzyme model reactions (Marston, 1985).
Antiprotozoal Activity : Aza-analogues of furamidine, involving this compound, have shown significant antiprotozoal activity against specific parasites, indicating potential for therapeutic applications (Ismail et al., 2003).
Allergy and Urticaria Research : Studies on acetylsalicylic acid and non-immunologic contact urticaria have involved this compound to understand erythema and edema reactions (Lahti et al., 1987).
Propriétés
IUPAC Name |
methyl 6-dimethylphosphorylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO3P/c1-13-9(11)7-4-5-8(10-6-7)14(2,3)12/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQDBCXVBKGRSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)P(=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(dimethylphosphoryl)nicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



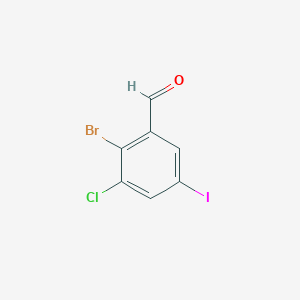

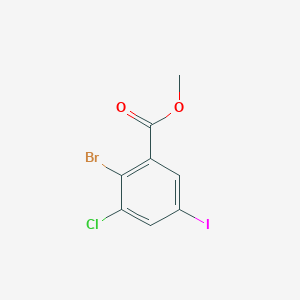

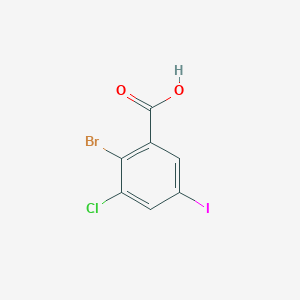
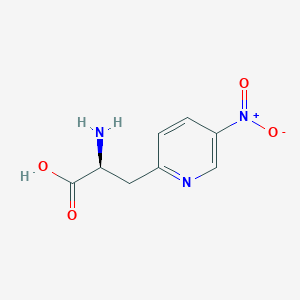
![[4-(4-Chloro-3-methylphenoxy)phenyl]methanamine;hydrochloride](/img/structure/B8140731.png)
![(1S,5R)-3,8-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B8140733.png)
![2-[4-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8140740.png)
![(1R,5S)-Ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B8140750.png)

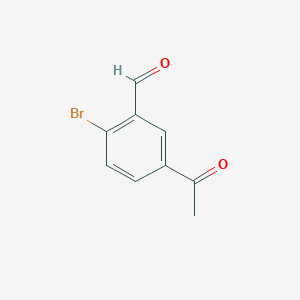
![2-(tert-Butoxycarbonyl)-2-azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B8140796.png)
